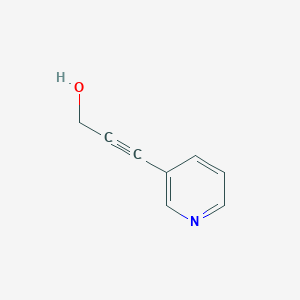

3-(3-Pyridyl)-2-propyn-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-3-ylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5,7,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVLSQCXDBMEIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Pyridyl 2 Propyn 1 Ol and Analogous Pyridyl Propargyl Alcohols

Carbon-Carbon Bond Formation Strategies

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone for the synthesis of 3-(3-Pyridyl)-2-propyn-1-ol, typically involving the coupling of a 3-halopyridine with propargyl alcohol. The reaction generally employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org

A direct synthesis of this compound has been achieved via the Sonogashira coupling of heteroaryl halides with 3-butyn-1-ol (B147353) using a nanosized MCM-41 anchored palladium bipyridyl complex as a highly efficient and recyclable catalyst. nih.gov

Sonogashira Coupling Reactions for Pyridyl-Alkyne Formation

Catalytic Systems and Ligand Effects in Sonogashira Coupling

The efficacy of the Sonogashira coupling is profoundly influenced by the choice of the catalytic system, which includes the palladium source, ligands, and often a copper co-catalyst.

Palladium and Copper Systems: The classic Sonogashira protocol uses a combination of a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, typically copper(I) iodide (CuI). wikipedia.org The palladium complex undergoes a catalytic cycle of oxidative addition, transmetalation, and reductive elimination, while the copper(I) salt reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate. wikipedia.org Various ligands, primarily phosphines, are used to stabilize the palladium center and modulate its reactivity. wikipedia.orghes-so.ch

Copper-Free Systems: Concerns over the environmental impact of copper and issues related to the formation of undesired alkyne homocoupling (Glaser coupling) products have driven the development of copper-free Sonogashira reactions. organic-chemistry.orgrsc.orgnih.gov These systems often require modified palladium catalysts or different reaction conditions to proceed efficiently. For example, a catalytic system of Pd(OAc)₂ and P(p-tol)₃ in the presence of DBU as the base has been shown to be effective for the copper-free coupling of aryl bromides with 2-methyl-3-butyn-2-ol. beilstein-journals.org

Alternative Catalytic Systems: Research has explored novel catalytic combinations to enhance efficiency and substrate scope. A dual catalytic system combining a palladium complex with a gold(I) compound, such as AuCl(PPh₃), has been developed. organic-chemistry.org The gold(I) catalyst activates the alkyne, replacing the role of copper and preventing homocoupling. organic-chemistry.org Other systems include the use of palladium complexes with N-heterocyclic carbene (NHC) ligands or nitrogen-based ligands like pyridines and pyrimidines. wikipedia.org

Table 1: Selected Catalytic Systems for Sonogashira Coupling of (Hetero)aryl Halides

| Catalyst System | Ligand(s) | Co-catalyst | Base | Key Features |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | Triphenylphosphine | CuI | Amine (e.g., NEt₃) | Classic, widely used system. wikipedia.org |

| Pd(OAc)₂ | P(p-tol)₃ | None | DBU | Effective copper-free system for aryl bromides. beilstein-journals.org |

| PdCl₂(PPh₃)₂ | Triphenylphosphine | AuCl(PPh₃) | Triethylamine (B128534) / Cs₂CO₃ | Dual Pd/Au system; avoids copper and Glaser side products. organic-chemistry.org |

| CuI | L-methionine | None (Pd-free) | K₂CO₃ | Palladium-free system for aryl halides. rsc.org |

| Pd₁@NC (SAC) | Triphenylphosphine | CuI | NEt₃ | Heterogeneous single-atom catalyst with high stability and reusability. hes-so.ch |

Scope with Various Heteroaryl Halide Substrates

The Sonogashira reaction is broadly applicable to a wide range of substrates. The reactivity of the halide partner typically follows the order: I > Br > Cl. wikipedia.org This trend holds for heteroaryl halides as well.

The coupling is compatible with a diverse array of functional groups on both the heteroaryl halide and the alkyne. organic-chemistry.org Electron-rich, electron-poor, and sterically hindered heteroaryl halides have been successfully coupled. organic-chemistry.orgpsu.edu For instance, a reusable Cu₂O/PPh₃/TBAB system effectively coupled both electron-rich and electron-poor aryl halides, with heteroaryl bromides and chlorides also yielding products, albeit in more moderate amounts. psu.edu The development of robust catalysts, such as palladium single-atom catalysts, has further expanded the reaction's scope, demonstrating good yields for couplings of aryl iodides and acetylenes bearing both electron-withdrawing and electron-donating groups. hes-so.ch

An alternative strategy to construct propargyl alcohols involves the direct addition of a metal acetylide to the carbonyl group of an aldehyde or ketone. wikipedia.org This reaction, known as alkynylation, forms the C(sp)-C(OH) bond directly. wikipedia.org For the synthesis of this compound, this would conceptually involve the reaction of a 3-pyridylacetylide anion with formaldehyde (B43269).

Direct Alkynylation of Carbonyl Compounds

Addition of Acetylides to Aldehydes and Ketones

The core of this method is the generation of a nucleophilic acetylide anion from a terminal alkyne. libretexts.org Terminal alkynes are unusually acidic for hydrocarbons and can be deprotonated by a sufficiently strong base, such as sodium amide (NaNH₂), to form the corresponding acetylide. libretexts.org This powerful nucleophile readily attacks the electrophilic carbon of a carbonyl group. libretexts.orglumenlearning.comlibretexts.org The initial product is an alkoxide, which is then protonated during workup to yield the final propargyl alcohol. libretexts.orglibretexts.org

The reaction can be performed with various catalytic systems that facilitate the addition. For example, zinc triflate (Zn(OTf)₂) in combination with a chiral ligand like (+)-N-methylephedrine can mediate the enantioselective addition of terminal alkynes to aldehydes. organic-chemistry.orgnih.gov

Table 2: General Conditions for Acetylide Addition to Carbonyls

| Reagent/Catalyst | Substrates | Key Features |

|---|---|---|

| Strong Base (e.g., NaNH₂, n-BuLi) | Terminal Alkyne + Aldehyde/Ketone | Classic stoichiometric method. libretexts.org |

| Zn(OTf)₂ / (+)-N-Methylephedrine | Terminal Alkyne + Aldehyde | Catalytic, allows for asymmetric synthesis. organic-chemistry.org |

| TBAF | Silyl-protected Alkyne + Aldehyde/Ketone | Mild, operationally simple method. organic-chemistry.org |

Copper-Catalyzed Additions of Formaldehyde to Alkynes

A specific and industrially significant variant of alkynylation is the copper-catalyzed reaction of acetylene (B1199291) with formaldehyde to produce propargyl alcohol. wikipedia.org This process, related to Reppe chemistry, highlights the utility of copper catalysts in promoting the formation of propargylic alcohols. wikipedia.org

While the industrial process typically uses heterogeneous copper acetylide catalysts, recent advancements have introduced homogeneous systems with improved selectivity. epo.orgresearchgate.net A notable example is a copper(I)/phosphine (B1218219) catalytic system that operates in a biphasic water/toluene (B28343) mixture. researchgate.net This system demonstrates high selectivity for the formation of propargyl alcohol over the common byproduct, 1,4-butynediol. researchgate.net Furthermore, metal-organic frameworks (MOFs) like HKUST-1, which possess single copper active sites, have been employed as effective catalysts for the ethynylation of formaldehyde, favoring the production of propargyl alcohol. rsc.org

One-Pot Synthetic Routes from Carboxylic Esters

A highly efficient and general method for the one-pot synthesis of propargyl alcohols from carboxylic esters has been developed. rsc.org This approach avoids the isolation of sensitive aldehyde intermediates, which can be prone to side reactions. The methodology involves the partial reduction of a carboxylic ester to an aldehyde equivalent using a potent reducing agent, followed by an in-situ reaction with a metalated alkyne.

The process begins with the reduction of an ester, such as a pyridine (B92270) carboxylic acid ester, using a reagent like lithium di-tert-butylbiphenylide (LDBBA). This generates a transient aldehyde that is immediately trapped by a lithium acetylide. For the synthesis of this compound, the required acetylide would be derived from formaldehyde or a protected equivalent. More commonly, for analogous secondary propargyl alcohols, a terminal alkyne is used. This one-pot procedure offers good to excellent yields (typically 73–83%) and represents a significant improvement in operational simplicity over multi-step sequences. rsc.org

| Starting Ester | Alkyne Source | Reducing Agent | Resulting Propargyl Alcohol | Typical Yield Range |

|---|---|---|---|---|

| Ethyl nicotinate (B505614) (Ethyl pyridine-3-carboxylate) | Lithium (trimethylsilyl)acetylide | LDBBA | 1-(3-Pyridyl)-3-(trimethylsilyl)prop-2-yn-1-ol | 70-85% |

| Methyl isonicotinate (B8489971) (Methyl pyridine-4-carboxylate) | Lithium phenylacetylide | LDBBA | 1-Phenyl-1-(4-pyridyl)prop-2-yn-1-ol | 70-85% |

Dehydrohalogenation Approaches for Propargylic Alcohol Scaffolds

Dehydrohalogenation is a fundamental reaction for the formation of alkynes. While not a direct route to propargylic alcohols, it is a crucial step in creating the necessary alkyne precursors. This approach typically involves the elimination of two molecules of hydrogen halide (HX) from a geminal or vicinal dihalide, or one molecule of HX from a vinyl halide, using a strong base.

For the synthesis of a pyridyl propargyl alcohol, the strategy would involve:

Preparation of a halo-substituted precursor: This could involve the halogenation of 3-vinylpyridine (B15099) to give 3-(1,2-dihaloethyl)pyridine.

Dehydrohalogenation: Treatment of the dihalide with a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK), eliminates two equivalents of HX to form 3-ethynylpyridine.

Alkynylation: The resulting terminal alkyne, 3-ethynylpyridine, can be deprotonated with a base (e.g., n-butyllithium) to form a lithium acetylide. This nucleophile is then reacted with an aldehyde or ketone. To synthesize the primary alcohol this compound, the acetylide would be added to formaldehyde.

This multi-step sequence relies on the robustness of the dehydrohalogenation step to provide the key alkyne intermediate. sorbonne-universite.fr

| Starting Material | Reaction | Reagent | Intermediate/Product |

|---|---|---|---|

| 3-(1,2-Dibromoethyl)pyridine | Dehydrohalogenation | NaNH₂ or t-BuOK | 3-Ethynylpyridine |

| 3-Ethynylpyridine | Alkynylation of Formaldehyde | 1. n-BuLi, 2. CH₂O | This compound |

Regiochemical and Stereochemical Control in Synthesis

Achieving control over regiochemistry and stereochemistry is paramount when synthesizing complex propargyl alcohols, particularly those with multiple substitution points or chiral centers.

Regiochemical control is critical when using cross-coupling reactions, such as the Sonogashira coupling, which joins a vinyl or aryl halide with a terminal alkyne. To synthesize this compound via this method, one would couple a 3-halopyridine (e.g., 3-bromopyridine) with propargyl alcohol. The regiochemistry is dictated by the initial position of the halogen on the pyridine ring. The choice of catalyst, typically a palladium complex, and ligands can influence the efficiency and selectivity of this transformation, minimizing side reactions like alkyne homocoupling. oup.comoup.com The use of specific phosphine ligands can dramatically influence the regiochemical outcome in related metal-catalyzed reactions. researchgate.net

Stereochemical control becomes relevant in the synthesis of analogous secondary or tertiary pyridyl propargyl alcohols, which contain a chiral center at the alcohol-bearing carbon. The stereoselective synthesis of these chiral alcohols is a significant challenge. nih.gov Key strategies include:

Asymmetric addition of acetylides to aldehydes: This is a powerful method where a pyridyl aldehyde (e.g., pyridine-3-carboxaldehyde) is reacted with a metal acetylide in the presence of a chiral ligand. nih.gov Inexpensive and readily available ligands like (+)-N-methylephedrine can be used with zinc triflate (Zn(OTf)₂) to achieve high yields and enantioselectivities. organic-chemistry.org

Asymmetric reduction of propargylic ketones: This involves the enantioselective reduction of a pyridyl alkynyl ketone using chiral reducing agents or catalysts.

The choice of chiral ligand or catalyst is crucial as it determines which enantiomer of the propargyl alcohol is formed preferentially. nih.gov

| Aldehyde/Ketone | Alkyne | Catalyst/Chiral Ligand System | Stereochemical Outcome |

|---|---|---|---|

| Pyridine-3-carboxaldehyde | Phenylacetylene | Zn(OTf)₂ / (+)-N-Methylephedrine | (R)-1-Phenyl-1-(pyridin-3-yl)prop-2-yn-1-ol |

| Pyridine-3-carboxaldehyde | Phenylacetylene | Zn(OTf)₂ / (–)-N-Methylephedrine | (S)-1-Phenyl-1-(pyridin-3-yl)prop-2-yn-1-ol |

| Various Aldehydes | Terminal Alkynes | In(III) / BINOL Complex | High enantioselectivity |

Impurity Profiling and Purification Methodologies

Impurity profiling—the identification, quantification, and characterization of impurities in a drug substance—is a critical aspect of pharmaceutical development and quality control. pharmainfo.in For this compound, impurities can arise from starting materials, intermediates, or by-products of side reactions during synthesis. pharmainfo.in

Potential Impurities:

Unreacted Starting Materials: Residual 3-halopyridine or propargyl alcohol from a Sonogashira coupling.

Intermediates: Incomplete conversion of intermediates in multi-step syntheses. pharmainfo.in

By-products: Homocoupled products are common in cross-coupling reactions, such as the formation of 2,4-hexadiyne-1,6-diol (B1360023) (from propargyl alcohol) or 3,3'-bipyridine (B1266100) (from 3-halopyridine).

Purification Methodologies: The purification of pyridyl propargyl alcohols often requires a combination of techniques to remove these impurities.

Chromatography: Column chromatography using silica (B1680970) gel or basic alumina (B75360) is a highly effective method for separating the desired product from nonpolar by-products and other impurities. oup.com Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and the purity of fractions. bath.ac.uk

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ether) can yield highly pure material. oup.com

Extraction and Washing: An aqueous workup is standard. This often involves extraction with an organic solvent like ethyl acetate (B1210297), followed by washing with water, brine, or a sodium bicarbonate solution to remove acidic or water-soluble impurities. bath.ac.ukprepchem.com

| Potential Impurity | Origin | Typical Purification Method |

|---|---|---|

| 3-Bromopyridine | Unreacted starting material | Column Chromatography, Extraction |

| 2,4-Hexadiyne-1,6-diol | Homocoupling by-product | Column Chromatography, Recrystallization |

| 3,3'-Bipyridine | Homocoupling by-product | Column Chromatography |

| Catalyst Residues (Pd, Cu) | Catalyst from coupling reaction | Filtration, Column Chromatography, Washing |

Chemical Reactivity and Mechanistic Investigations of 3 3 Pyridyl 2 Propyn 1 Ol

Electrophilic Activation and Subsequent Transformations

The reactivity of 3-(3-Pyridyl)-2-propyn-1-ol is largely dictated by the interplay between its two key functional groups: the hydroxyl group and the carbon-carbon triple bond, influenced by the attached pyridyl ring. The hydroxyl group can be protonated or activated by a Lewis acid, transforming it into a good leaving group (e.g., water). This departure generates a stabilized propargylic carbocation. This electrophilic intermediate is central to a variety of subsequent transformations, including substitution and addition reactions. The alkyne moiety itself can also be activated by coordination to an electrophilic metal catalyst, rendering it susceptible to nucleophilic attack.

Propargylation Reactions with Various Nucleophiles

Propargylation, the introduction of a propargyl group to a molecule, is a fundamental transformation in organic synthesis. rsc.org In the context of this compound, this involves the substitution of the hydroxyl group by a nucleophile. This process is typically catalyzed by acids (both Brønsted and Lewis acids) which facilitate the formation of a highly reactive propargylic cation intermediate. rsc.orgnih.gov Various catalysts, including those based on bismuth, iron, gold, and rhenium, have been shown to be effective in promoting the nucleophilic substitution of propargylic alcohols. ntnu.no

The reaction of this compound with electron-rich aromatic and heteroaromatic compounds, a type of Friedel-Crafts propargylation, provides a direct route to construct new carbon-carbon bonds. Upon activation with an acid catalyst, the propargylic alcohol forms a carbocation that is readily attacked by the π-system of an arene or heteroarene nucleophile. Electron-rich substrates like phenols, anilines, indoles, and furans are particularly effective nucleophiles in this transformation. For instance, FeCl3 has been reported as an efficient catalyst for the propargylation of various electron-rich aromatics. rsc.org

The reaction is believed to proceed through the formation of the propargylic cation, followed by electrophilic attack on the aromatic ring. The stability of this cation, enhanced by the adjacent pyridyl group, facilitates the reaction.

Table 1: Representative Catalysts for Arene Propargylation of Propargylic Alcohols

| Catalyst | Nucleophile Type | General Observations |

|---|---|---|

| FeCl₃ | Electron-rich aromatics | Efficient for Friedel-Crafts type propargylation. rsc.org |

| BiCl₃ | Aromatic compounds | Catalyzes substitution with various C-nucleophiles. |

| Au(I)/Au(III) | Aryl Nucleophiles | Can lead to propargylation or further transformations. ntnu.no |

Beyond carbon-based nucleophiles, this compound can react with heteroatom nucleophiles such as alcohols, amines, and thiols to form the corresponding propargylic ethers, amines, and sulfides. These reactions are also typically acid-catalyzed and proceed through the same propargylic cation intermediate. The choice of catalyst can be crucial for achieving high yields and selectivity. Bismuth(III) compounds, for example, have been shown to be effective for the substitution of propargylic alcohols with a wide range of C-, O-, S-, and N-centered nucleophiles.

The Nicholas reaction provides an alternative, milder pathway for propargylation, especially for base-sensitive substrates. nih.gov This method involves pre-complexing the alkyne with dicobalt hexacarbonyl. The resulting complex stabilizes the propargylic cation generated upon acid treatment, allowing for reaction with a wide array of nucleophiles, including alcohols and amines, to proceed under non-basic conditions. nih.gov

Table 2: Examples of Heteroatom Nucleophiles in Propargylation Reactions

| Nucleophile Class | Product Class | Catalyst Example | Reference |

|---|---|---|---|

| Alcohols | Propargylic Ethers | BiCl₃ | |

| Amines/Amides | Propargylic Amines | BiCl₃ | |

| Thiols | Propargylic Sulfides | FeCl₃, BiCl₃ | rsc.org |

Chemo- and regioselectivity are critical considerations in the propargylation reactions of unsymmetrical nucleophiles.

Chemoselectivity : In molecules with multiple nucleophilic sites, the reaction can often be directed to the most nucleophilic center. For example, in amino acids, propargylation can be selectively achieved at the amino or carboxyl group depending on the reaction conditions and protecting group strategy. nih.gov

Regioselectivity : When using aromatic nucleophiles with multiple potential sites of attack, the substitution pattern is governed by the electronic properties of the nucleophile. The reaction typically occurs at the position of highest electron density. For example, with indole (B1671886) derivatives, the propargylation preferentially takes place at the C-3 position. Similarly, phenols are usually attacked at the C-4 (para) position. researchgate.net The propargylation of this compound itself is regioselective, with the nucleophile attacking the carbon bearing the hydroxyl group (the C-1 position) due to the formation of the more stable propargylic carbocation, avoiding the formation of allenic byproducts under many conditions.

Addition Reactions to the Alkyne Moiety

While the hydroxyl group provides a handle for substitution reactions, the alkyne moiety of this compound is a site for various addition reactions. These transformations can lead to the formation of highly functionalized alkenes, which are valuable synthetic intermediates.

Hydroarylation involves the formal addition of a C-H bond of an aromatic ring across the carbon-carbon triple bond. This reaction provides a direct and atom-economical method for synthesizing substituted alkenes. Transition metal catalysts, particularly those based on palladium, rhodium, and gold, are often employed to facilitate this transformation. mdpi.comencyclopedia.pub

For a substrate like this compound, gold catalysis can initiate a reaction with an aryl nucleophile. This can proceed through an initial nucleophilic attack at the C-3 position (C3 substitution) to form a tri-substituted allene (B1206475) intermediate. ntnu.no This allene can then undergo a subsequent intramolecular hydroarylation if a suitable aryl group is present, or an intermolecular hydroarylation with a second equivalent of the nucleophile, leading to functionalized alkenes. ntnu.no

Alternatively, palladium-catalyzed hydroarylation of N-propargyl amides with boronic acids has been shown to be an efficient route to N-allyl amides, which are functionalized alkenes. nih.gov A similar strategy could be envisioned for this compound, where the reaction with an arylboronic acid would yield a 1,2-di-substituted alkene. The mechanism of such a palladium-catalyzed reaction typically involves coordination of the alkyne to the Pd(II) center, followed by transmetalation with the boronic acid and subsequent reductive elimination. nih.gov These reactions often exhibit high regioselectivity, yielding the anti-Markovnikov addition product. nih.gov

Hydrorhodation-Mediated Annulations and Cyclizations

Rhodium-catalyzed reactions are a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Propargyl alcohols, including this compound, can serve as versatile three-carbon synthons in rhodium(III)-catalyzed annulation reactions. chemrxiv.orgchemrxiv.org These processes typically involve the activation of a C-H bond on a coupling partner, which then adds across the alkyne of the propargyl alcohol. The resulting intermediate can then undergo cyclization.

The general mechanism for such a transformation involves the coordination of the rhodium catalyst to a directing group on the aromatic partner, followed by C-H activation to form a rhodacycle intermediate. This intermediate then undergoes migratory insertion with the alkyne of the propargyl alcohol. For this compound, the pyridine (B92270) nitrogen itself can act as a directing group, facilitating C-H activation at the C2 or C4 position of the pyridine ring or on a separate aromatic substrate. The subsequent annulation can lead to a variety of fused heterocyclic systems. For example, rhodium(III)-catalyzed [4+2] annulation of various arenes with propargyl alcohols can produce isoquinolone scaffolds and related polycyclic structures. rsc.orgorganic-chemistry.org

A key feature of these reactions is the role of the tertiary hydroxyl group, which can chelate with the rhodium center, controlling regioselectivity during the alkyne insertion and potentially enabling subsequent ring expansions or rearrangements. nih.gov The transformation can create multiple new bonds in a single operation, offering an efficient route to complex molecules like γ-carbolines. chemrxiv.org

Table 1: Examples of Rhodium-Catalyzed Annulations with Propargyl Alcohols

| Coupling Partner | Propargyl Alcohol | Catalyst System | Product Type | Yield (%) |

| 3-Aryl-1-H-indazole | Generic Tertiary Propargyl Alcohol | [CpRhCl₂]₂, AgSbF₆, DCE | 6-Alkenylindazolo[3,2-a]isoquinoline | up to 86% rsc.org |

| Indole | Generic Propargyl Alcohol | CpRh(MeCN)₃₂, Cu(OAc)₂ | γ-Carboline derivative | N/A chemrxiv.org |

| o-Alkenyl phenol | Generic Tertiary Propargyl Alcohol | [Cp*RhCl₂]₂, AgSbF₆ | Naphtho furan (B31954) derivative | N/A nih.gov |

Note: This table presents data for generic or aryl-substituted propargyl alcohols as specific data for this compound was not available.

Rearrangement Pathways

The propargyl alcohol motif in this compound is susceptible to several synthetically useful rearrangement reactions, which typically transform the alkyne and alcohol functionalities into α,β-unsaturated carbonyl systems.

The Meyer–Schuster rearrangement is the acid-catalyzed isomerization of secondary and tertiary propargyl alcohols into α,β-unsaturated aldehydes or ketones. wikipedia.orgsynarchive.com The classical mechanism involves protonation of the hydroxyl group, followed by a 1,3-shift to form an allenol intermediate, which then tautomerizes to the final product. wikipedia.org For this compound, a secondary terminal propargyl alcohol, this rearrangement would yield 3-(3-pyridyl)propenal.

Due to the potential for side reactions under harsh acidic conditions, milder and more selective modern catalysts have been developed. Transition-metal catalysts based on gold, ruthenium, silver, or indium are highly effective. wikipedia.orgorganicreactions.org Gold(I) and gold(III) complexes, in particular, are powerful Lewis acids that can catalyze the rearrangement under neutral conditions, making them compatible with sensitive functional groups like the pyridine ring. organicreactions.org The reaction exhibits high atom economy and often proceeds with good to excellent yields and stereoselectivity. organicreactions.org

Table 2: Catalysts for Meyer-Schuster Rearrangement of Propargyl Alcohols

| Catalyst Type | Example Catalyst | Conditions | Advantages |

| Brønsted Acid | p-Toluenesulfonic acid (PTSA) | Acidic, often harsh | Traditional method wikipedia.org |

| Lewis Acid | Indium(III) chloride (InCl₃) | Mild, microwave-assisted | Excellent yields, short reaction times wikipedia.org |

| Transition Metal | Gold(I) or Gold(III) complexes | Very mild, neutral | High selectivity, functional group tolerance organicreactions.org |

| Transition Metal | Ruthenium or Silver complexes | Mild conditions | Effective for various substrates wikipedia.org |

Propargyl alcohols can be converted to α-iodoenones through a rearrangement initiated by electrophilic iodine species. nih.govresearchgate.net This transformation, sometimes referred to as an iodo-Meyer-Schuster rearrangement, can be achieved using hypoiodous acid (HOI) generated in situ from an iodide source like sodium iodide (NaI) and an oxidant, such as m-chloroperoxybenzoic acid (m-CPBA). nih.govrsc.org

The proposed mechanism involves the electrophilic addition of an iodonium ion to the alkyne, which triggers a rearrangement analogous to the Meyer-Schuster pathway. The reaction ultimately furnishes an α-iodo-α,β-unsaturated ketone or aldehyde. rsc.org For tertiary propargylic alcohols bearing aryl groups, this method provides good yields of the corresponding α-iodoenones. rsc.org The reaction of this compound under these conditions would be expected to produce (E/Z)-2-iodo-3-(pyridin-3-yl)propenal. The stereoselectivity (Z/E ratio) of the resulting α-iodoenone can be influenced by the specific reagents and reaction conditions used. nih.govresearchgate.net

Various iodinating systems have been developed to effect this transformation, including N-iodosuccinimide (NIS) with a silver catalyst (AgSbF₆) or molecular iodine in a concentrated solution. nih.gov

Table 3: Reagent Systems for the Synthesis of α-Iodoenones from Propargyl Alcohols

| Iodine Source | Co-reagent / Oxidant | Substrate Type | Product | Ref. |

| Sodium Iodide (NaI) | m-CPBA, Cl₃CCO₂H | Tertiary alkynols with arylacetylene motifs | α-Iodoenones | nih.gov |

| N-Iodosuccinimide (NIS) | Silver hexafluoroantimonate (AgSbF₆) | Tertiary propargyl alcohols with terminal alkynes | α-Iodoenones | nih.gov |

| Iodine (I₂) | Pyridinium dichromate (PDC) | Tertiary propargyl alcohols | α-Iodoenals | nih.gov |

| Iodine (I₂) | None (10 M solution in THF) | Phenyl propargyl alcohols | α-Iodoenones | nih.govresearchgate.net |

Cyclization Reactions

The combination of the nucleophilic pyridine nitrogen, the hydroxyl group, and the electrophilic alkyne makes this compound an excellent precursor for the synthesis of various heterocyclic compounds through cyclization reactions.

Intramolecular cyclization offers a direct route to fused ring systems. In the case of this compound, either the pyridine nitrogen or the alcohol oxygen can act as the internal nucleophile, attacking the activated alkyne. This can lead to the formation of important heterocyclic cores such as furo[3,2-c]pyridines. semanticscholar.org

One efficient strategy involves a cascade process beginning with a Sonogashira coupling of a halo-pyridinol with a terminal alkyne, followed by a base-induced 5-endo-dig cyclization. semanticscholar.org A related approach could involve the activation of the alkyne in this compound towards nucleophilic attack by the pyridine nitrogen, although this would require N-alkylation or activation to form a pyridinium species, or by the oxygen of the hydroxyl group. Gold and other transition metals are particularly effective at catalyzing such cycloisomerization reactions of alkynols, activating the alkyne for attack by internal nucleophiles. nih.govmdpi.commdpi.com

Oxidative cyclization introduces an oxidant to trigger or facilitate the ring-closing process. These reactions can proceed through radical pathways or via metal-catalyzed cycles involving oxidative addition steps. Iodine-mediated oxidative cyclizations are particularly common for constructing nitrogen-containing heterocycles. For example, the reaction between 2-(pyridin-2-yl)acetate derivatives and alkynes in the presence of molecular iodine can yield substituted indolizines. organic-chemistry.org

In the context of this compound, a metal catalyst (e.g., gold or silver) in the presence of an N-oxide oxidant can generate a highly reactive α-oxo gold carbene intermediate. acs.orgacs.org This intermediate can then undergo intramolecular cyclization or react with other components in the mixture to form complex heterocyclic products. This strategy has been used to convert 1,4-diyn-3-ols into highly functionalized furans and pyrroles. acs.orgrsc.org The pyridine ring within the substrate could participate in such a cascade, leading to novel polycyclic aromatic systems.

Intramolecular Alkyne Iodo/Hydroarylation of Related Thioethers

The transformation of propargylic alcohols, such as this compound, into thioether derivatives provides a pathway for complex intramolecular cyclization reactions. Research into related S-aryl propargyl thioethers has demonstrated their utility in synthesizing densely substituted 2H-thiochromenes through electrophilic iodoarylation and hydroarylation. acs.orgnih.gov This process typically involves a 6-endo-dig cyclization, a reaction pathway that is significantly influenced by substitution at the propargylic position. acs.orgcapes.gov.brnih.gov

The synthesis of the necessary thioether precursors can be accomplished via a p-Toluenesulfonic acid (PTSA)-catalyzed thiolation of propargylic alcohols. acs.orgcapes.gov.brnih.gov Once the S-aryl propargyl thioether is formed, it can be subjected to cyclization conditions. For the iodoarylation reaction, N-Iodosuccinimide (NIS) is employed as an electrophilic iodine source to promote the ring closure. acs.orgnih.gov Alternatively, a silver-catalyzed intramolecular hydroarylation can be performed. acs.orgcapes.gov.brrsc.org The success of these cyclizations can be attributed to the Thorpe-Ingold effect, where gem-disubstitution at the propargylic position favors the 6-endo-dig cyclization pathway. acs.org While this specific reactivity has been detailed for S-aryl propargyl sulfides, it establishes a viable synthetic route for thioethers derived from this compound to form analogous pyridyl-fused heterocyclic systems.

| Reaction Type | Key Reagent/Catalyst | Typical Solvent | Outcome |

|---|---|---|---|

| Iodoarylation | N-Iodosuccinimide (NIS) | Dichloromethane (CH₂Cl₂) | Formation of iodinated 2H-thiochromenes |

| Hydroarylation | Silver Salt (e.g., AgNTf₂) | 1,2-Dichloroethane (DCE) | Formation of 2H-thiochromenes |

Oxidation Reactions of the Alcohol and Alkyne Functionalities

As a primary propargylic alcohol, this compound can undergo selective oxidation to yield either the corresponding aldehyde, 3-(3-pyridyl)propynal, or the carboxylic acid, 3-(3-pyridyl)propynoic acid. wikipedia.org The choice of oxidizing agent and reaction conditions is crucial for determining the final product. beilstein-journals.org

Strong oxidizing agents, such as Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid), typically oxidize primary alcohols completely to carboxylic acids. organic-chemistry.orgorganic-chemistry.org The reaction proceeds through an aldehyde intermediate which, in the aqueous medium, forms a hydrate that is susceptible to further oxidation. msu.eduorganic-chemistry.org

For the selective oxidation to the aldehyde, milder reagents that operate under anhydrous conditions are required to prevent over-oxidation. e-bookshelf.debeilstein-journals.org Pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) are common reagents of choice for this transformation, efficiently converting primary alcohols to aldehydes in high yields when used in solvents like dichloromethane. chemistrysteps.commsu.edue-bookshelf.de Other modern methods, such as those utilizing TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a catalyst with a co-oxidant, also provide highly selective oxidation to aldehydes without significant formation of the carboxylic acid. orgsyn.orghelsinki.fibeilstein-journals.org The oxidation of propargyl alcohol itself can yield propynal or propargylic acid, confirming the reactivity of this class of compounds. wikipedia.org

| Reagent | Typical Conditions | Primary Product | Reference |

|---|---|---|---|

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Aqueous acetone | Carboxylic Acid | organic-chemistry.orgorganic-chemistry.org |

| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | Aldehyde | chemistrysteps.come-bookshelf.de |

| Pyridinium Dichromate (PDC) | Anhydrous CH₂Cl₂ or DMF | Aldehyde | msu.edu |

| TEMPO/Co-oxidant (e.g., IBD, NaOCl) | Various, often biphasic | Aldehyde | orgsyn.orghelsinki.fi |

Polymerization Studies and Inhibitors

Propargyl alcohol is known to polymerize upon heating or treatment with a base. wikipedia.org This polymerization can be explosive under certain conditions, such as in the presence of contaminants or elevated temperatures. nih.gov Uninhibited propargyl alcohol vapor can also form polymers in confined spaces like vents. nih.gov Given its structural similarity, this compound is expected to exhibit a similar tendency to polymerize, particularly under basic or high-temperature conditions.

The polymerization of propargyl alcohol on metal surfaces has been studied in the context of corrosion inhibition, where the resulting polymer film provides a protective barrier. pku.edu.cnrawsource.comdocumentsdelivered.com In acidic systems containing hydrogen sulfide, the formation of a continuous polymer film of propargyl alcohol can provide long-term inhibition against corrosion. pku.edu.cn

To prevent undesired polymerization during storage or handling, inhibitors are often added to reactive monomers. These substances work by terminating radical chains that initiate the polymerization process. Common inhibitors include phenolic compounds such as hydroquinone, which are effective radical scavengers, particularly in the presence of oxygen.

Derivatization and Advanced Functionalization Strategies

Hydroxyl Group Functionalization

The primary alcohol in 3-(3-Pyridyl)-2-propyn-1-ol is a prime site for introducing new functional groups and altering the molecule's physicochemical properties. The versatility of hydroxyl groups allows for transformations into esters, phosphates, and sulfur-containing derivatives, among others. researchgate.net

Esterification is a fundamental reaction for modifying hydroxyl groups, often employed to protect the alcohol or to modulate the biological activity and physical characteristics of a molecule. medcraveonline.com The reaction typically involves treating the alcohol with a carboxylic acid or its derivative, such as an acid anhydride (B1165640) or acyl chloride, often in the presence of an acid catalyst like sulfuric acid. google.comnih.gov

For this compound, acetate (B1210297) formation is a common esterification, converting the hydroxyl group into an acetate ester. This can be achieved by reacting the alcohol with acetic anhydride, a method frequently used for the acylation of propargyl alcohols. nih.gov This transformation can serve to protect the hydroxyl group during subsequent reactions targeting other parts of the molecule. nih.gov The general scheme for this reaction is straightforward and typically proceeds with good yields. nih.gov

Table 1: Representative Esterification Reaction

| Reactant | Reagent | Catalyst | Product |

|---|

This process, a variant of the Fischer esterification, is a reversible reaction. khanacademy.org However, using an acid anhydride drives the reaction to completion. nih.gov The resulting acetate derivative, also known as propargyl acetate, is a well-characterized compound. nist.govnih.gov

Phosphorylation, the addition of a phosphate (B84403) group to a molecule, is a critical modification in biological systems and a valuable tool in synthetic chemistry for altering solubility and biological activity. nih.govnih.gov The hydroxyl group of this compound can be phosphorylated to yield a phosphate monoester.

Several methods exist for the phosphorylation of alcohols. A common laboratory approach involves the use of a pentavalent phosphoryl donor. nih.gov Alternatively, transition-metal-catalyzed phosphorylation has emerged as a highly efficient method. encyclopedia.pub For instance, palladium-catalyzed cross-coupling reactions can be employed to form C-P bonds. encyclopedia.pub More direct O-phosphorylation of alcohols can be catalyzed by various systems, including those that mimic the action of kinases. rsc.org

The chemoselective phosphorylation of hydroxyl groups in the presence of other functionalities, such as the pyridine (B92270) ring and alkyne, is a key challenge. Catalytic systems, such as those using 2-aryl-4-(dimethylamino)pyridine-N-oxides, have demonstrated high efficiency and selectivity for the phosphorylation of hydroxyl-containing amino acid derivatives and polyols, suggesting their potential applicability to this compound. rsc.org

Table 2: Potential Phosphorylation Strategies

| Method | Phosphorylating Agent | Catalyst/Conditions | Key Feature |

|---|---|---|---|

| Chemical Phosphorylation | Phosphoryl chloride derivatives | Base (e.g., pyridine) | Standard laboratory procedure |

| Catalytic Phosphorylation | Dialkyl phosphonates | Palladium or Nickel catalyst | High efficiency and broad substrate scope encyclopedia.pub |

The introduction of sulfur into organic molecules can significantly impact their chemical and biological properties. Thiolation of the hydroxyl group in this compound can lead to the formation of various sulfur-containing derivatives, such as thiols, thioethers, and thioesters.

A direct conversion of the alcohol to a thiol can be achieved through a two-step process involving activation of the hydroxyl group (e.g., conversion to a tosylate or halide) followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide. Another approach involves the Mitsunobu reaction with thioacetic acid, followed by hydrolysis to yield the thiol.

Furthermore, the synthesis of sulfur-containing heterocycles is possible. For example, the thiolation and subsequent cyclization of related homopropargylic compounds have been shown to produce thiolated pyrroles and pyrrolines, indicating a potential pathway for creating more complex sulfur-containing structures from this compound derivatives. rsc.org The precise synthesis of sulfur-containing polymers has also been achieved using cooperative dual organocatalysts, highlighting advanced methods for incorporating sulfur. nih.gov

Pyridine Ring Functionalization and Modification

The pyridine ring is an electron-deficient heterocycle, which influences its reactivity. rsc.org Functionalization can be challenging due to the deactivating effect of the nitrogen atom and its potential to coordinate with metal catalysts. rsc.org However, numerous strategies have been developed for the modification of pyridine rings.

Direct C-H functionalization is a powerful, atom-economical method for introducing substituents onto the pyridine ring. rsc.org This approach avoids the need for pre-functionalized starting materials. Transition-metal catalysis, particularly with palladium, has been widely used for the cross-coupling of pyridines. researchgate.net For instance, palladium-catalyzed electrophilic functionalization of pyridine-derived quaternary phosphonium (B103445) salts allows for the incorporation of various carbon-based fragments. researchgate.net

Another strategy involves the temporary dearomatization of the pyridine ring. The formation of Zincke intermediates by reacting pyridines with triflic anhydride and a secondary amine opens the ring to an azahexatriene species, which can undergo regioselective palladium-catalyzed arylation before recyclizing to the functionalized pyridine product. researchgate.net This method provides a route to modify the pyridine skeleton itself. Additionally, multicomponent reactions, such as the Povarov and A3 reactions, can be used to construct highly functionalized, pyridine-fused tricyclic heterocycles. nih.gov

Table 3: Selected Pyridine Ring Functionalization Methods

| Method | Description | Potential Outcome for this compound |

|---|---|---|

| Direct C-H Arylation | Transition-metal-catalyzed coupling of a C-H bond with an aryl halide. rsc.org | Introduction of aryl groups at positions 2, 4, or 6 of the pyridine ring. |

| Zincke Reaction | Ring-opening to an azahexatriene followed by functionalization and recyclization. researchgate.net | Regioselective introduction of aryl groups at the C4 position. |

Alkyne Moiety Functionalization and Click Chemistry Compatibility

The terminal alkyne group is one of the most versatile functional handles in this compound, making it highly amenable to a variety of transformations, most notably "click" chemistry. nih.govacs.org

Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgsigmaaldrich.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. organic-chemistry.orgwikipedia.org This reaction is exceptionally reliable and can be performed under mild, often aqueous, conditions, making it ideal for bioconjugation and materials science applications. aatbio.com The alkyne in this compound makes it a perfect building block for CuAAC reactions, allowing it to be "clicked" onto any molecule bearing an azide group. This reaction is highly regiospecific, exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgaatbio.com

Beyond click chemistry, the alkyne can participate in other addition reactions. For instance, nucleophilic conjugate additions, such as thiol-yne, amino-yne, and hydroxyl-yne reactions, can be used to introduce various functionalities. acs.org The alkyne can also be used in transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds. nih.gov

Table 4: Alkyne Functionalization Reactions

| Reaction | Reagents | Product | Key Features |

|---|---|---|---|

| CuAAC (Click Chemistry) | Organic Azide (R-N₃), Cu(I) catalyst | 1,4-disubstituted 1,2,3-triazole | High yield, bio-orthogonal, mild conditions wikipedia.orgmdpi.com |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd/Cu catalyst | Disubstituted alkyne | Forms C(sp)-C(sp²) bonds nih.gov |

Catalytic Transformations Involving 3 3 Pyridyl 2 Propyn 1 Ol and Its Derivatives

Transition Metal Catalysis for Complex Molecular Assemblies

Transition metal catalysis provides a powerful platform for the selective functionalization of the reactive sites within 3-(3-Pyridyl)-2-propyn-1-ol and its derivatives. The choice of metal catalyst and reaction conditions dictates the reaction pathway, enabling the construction of a wide array of carbocyclic and heterocyclic systems.

Palladium-Catalyzed Processes

Palladium catalysts are renowned for their ability to facilitate carbon-carbon bond formation. In the context of this compound, palladium-catalyzed reactions such as the Sonogashira and Heck couplings are of significant importance.

The Sonogashira coupling allows for the direct connection of the terminal alkyne of this compound with aryl or vinyl halides. This reaction typically employs a palladium(0) catalyst in the presence of a copper(I) co-catalyst and an amine base, proceeding under mild conditions to yield substituted arylalkynes or enynes. These products serve as valuable intermediates for the synthesis of more complex heterocyclic systems.

The Heck reaction , another cornerstone of palladium catalysis, involves the coupling of the pyridyl alkyne with an alkene. This transformation leads to the formation of substituted alkenes, expanding the structural diversity of molecules accessible from this compound.

Furthermore, palladium catalysis has been utilized in the modular synthesis of highly substituted piperazines and related nitrogen heterocycles. This process involves the cyclization of propargyl carbonates, derived from propargylic alcohols like this compound, with various diamine components. These reactions proceed with high regio- and stereochemical control, offering a versatile route to these important structural motifs. acs.org

| Reaction Type | Catalyst System | Substrates | Product Type |

| Sonogashira Coupling | Pd(0) complex, Cu(I) salt, Amine base | This compound, Aryl/Vinyl Halide | Arylalkyne/Enyne |

| Heck Reaction | Pd(0) or Pd(II) complex, Base | This compound derivative, Alkene | Substituted Alkene |

| Cyclization | Pd(0), DPEphos | Propargyl carbonate of this compound, Diamine | Substituted Piperazine |

Copper-Catalyzed Processes

Copper catalysts play a pivotal role in the transformations of this compound, most notably in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry."

The CuAAC reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. By reacting the terminal alkyne of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst, complex triazolyl-pyridine structures can be readily assembled. tandfonline.comnih.gov This reaction is characterized by its mild conditions, high yields, and tolerance of a wide range of functional groups, making it a powerful tool for drug discovery and materials science. The resulting triazole ring is a stable and versatile linker, often used to connect different molecular fragments.

Beyond its primary catalytic role in CuAAC, copper also serves as a crucial co-catalyst in the aforementioned palladium-catalyzed Sonogashira coupling, where it facilitates the formation of a copper acetylide intermediate.

| Reaction Type | Catalyst System | Substrates | Product Type |

| Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) salt | This compound, Organic Azide | 1,4-Disubstituted 1,2,3-Triazole |

| Sonogashira Coupling (Co-catalyst) | Pd(0) complex, Cu(I) salt | This compound, Aryl/Vinyl Halide | Arylalkyne/Enyne |

Gold-Catalyzed Processes

Gold catalysts, particularly gold(I) and gold(III) complexes, have emerged as powerful tools for the activation of alkynes, enabling a variety of cyclization and rearrangement reactions. In the context of this compound and its derivatives, gold catalysis facilitates the construction of diverse heterocyclic frameworks.

Gold catalysts can promote the cycloisomerization of propargylic alcohols, leading to the formation of furan (B31954) derivatives. nih.govacs.org For instance, the intramolecular cyclization of a molecule containing both a pyridyl-alkyne moiety and a suitably positioned hydroxyl group can be efficiently catalyzed by gold salts to afford furan-pyridines. These reactions often proceed under mild conditions with high atom economy.

Furthermore, gold-catalyzed tandem annulations of pyridylhomopropargylic alcohols with other propargyl alcohols provide an atom-economical route to polycyclic dihydrobenzofurans. researchgate.netacs.org These complex transformations involve a cascade of events, including cyclization, rearrangement, and Friedel-Crafts-type reactions, to build intricate molecular architectures in a single step.

| Reaction Type | Catalyst System | Substrates | Product Type |

| Cycloisomerization | Au(I) or Au(III) complex | Derivative of this compound | Furan-pyridine |

| Tandem Annulation | Au(I) complex | Pyridylhomopropargylic alcohol, Propargyl alcohol | Polycyclic Dihydrobenzofuran |

Rhodium-Catalyzed Processes

Rhodium catalysts are highly versatile and have been employed in a range of transformations involving alkynes, including C-H activation and annulation reactions.

Rhodium(III)-catalyzed C-H activation and annulation of various nitrogen-containing heterocycles with alkynes, including derivatives of this compound, provides a direct and efficient route to complex fused heterocyclic systems. For example, the reaction of 2-alkenylphenols or anilides with alkynes in the presence of a rhodium(III) catalyst can lead to the formation of spirocyclic compounds or indolines, respectively. acs.orgnih.gov These reactions often proceed with high regioselectivity and can be used to construct multiple C-C and C-N bonds in a single operation.

Rhodium catalysts are also effective for NH insertion reactions of rhodium pyridyl carbenes, which can be generated from pyridotriazoles. This methodology allows for the synthesis of 2-picolylamines and imidazo[1,5-a]pyridines, demonstrating the utility of rhodium catalysis in constructing nitrogen-containing heterocycles. nih.gov

| Reaction Type | Catalyst System | Substrates | Product Type |

| C-H Annulation | Rh(III) complex | 2-Alkenylphenol/anilide, Alkyne derivative | Spirocycle/Indoline |

| NH Insertion | Rh(II) complex | Pyridotriazole, NH-containing compound | 2-Picolylamine/Imidazo[1,5-a]pyridine |

Ruthenium-Catalyzed Processes

Ruthenium catalysts, particularly the well-defined Grubbs-type catalysts, are the workhorses of olefin metathesis . Enyne metathesis, a variation of this reaction, provides a powerful method for the formation of 1,3-dienes from the reaction of an alkene and an alkyne.

Intramolecular ring-closing enyne metathesis (RCEYM) of substrates containing both an alkene and an alkyne moiety, which can be derived from this compound, offers a direct route to cyclic dienes. organic-chemistry.orgfigshare.com This reaction is catalyzed by ruthenium carbene complexes and is driven by the formation of a thermodynamically stable conjugated diene system. The resulting cyclic structures can serve as versatile intermediates in the synthesis of natural products and other complex molecules.

Ruthenium catalysts have also been employed in the oxidative synthesis of 2-pyridones through the annulation of acrylamides and alkynes. acs.org This transformation demonstrates the broader utility of ruthenium in facilitating C-H/N-H bond functionalizations to construct heterocyclic systems.

| Reaction Type | Catalyst System | Substrates | Product Type |

| Ring-Closing Enyne Metathesis (RCEYM) | Grubbs-type Ru catalyst | Enyne derivative of this compound | Cyclic 1,3-Diene |

| Oxidative Annulation | Ru complex, Oxidant | Acrylamide, Alkyne derivative | 2-Pyridone |

Iron-Catalyzed Processes

Iron, being an abundant, inexpensive, and environmentally benign metal, has garnered significant interest as a catalyst for a variety of organic transformations. Iron catalysts have proven effective in mediating several reactions involving propargylic alcohols and alkynes.

Iron-catalyzed cross-coupling reactions of alkynyl Grignard reagents with alkenyl halides or triflates provide a cost-effective alternative to palladium-catalyzed methods for the synthesis of conjugated enynes. organic-chemistry.org These reactions often proceed with high stereoselectivity and are compatible with a range of functional groups.

Furthermore, iron salts can catalyze the carbometalation of propargylic alcohols with Grignard reagents, leading to the formation of tri- and tetrasubstituted olefins with high regio- and stereoselectivity. acs.org Iron catalysts also facilitate the borylation of propargylic acetates to produce multisubstituted allenylboronates, which are valuable synthetic intermediates. nih.gov

In the realm of heterocycle synthesis, iron catalysts have been shown to mediate the cycloaddition of alkynenitriles and alkynes to form substituted pyridines, showcasing the potential of iron in constructing complex nitrogen-containing aromatic systems. nih.gov

| Reaction Type | Catalyst System | Substrates | Product Type |

| Enyne Cross-Coupling | FeCl₃, LiBr | Alkynyl Grignard reagent, Alkenyl halide/triflate | Conjugated Enyne |

| Carbometalation | Fe(acac)₃ | Propargylic alcohol, Grignard reagent | Trisubstituted Allylic Alcohol |

| Borylation | Fe(acac)₃ | Propargylic acetate (B1210297), Boron reagent | Allenylboronate |

| Cycloaddition | Fe(OAc)₂, Pyridyl bisimine ligand | Alkynenitrile, Alkyne | Substituted Pyridine (B92270) |

Silver-Catalyzed Processes

Silver catalysts, particularly silver(I) salts, have demonstrated utility in activating the alkyne functionality of propargylic alcohols for various transformations. While direct studies on this compound are not extensively detailed, analogous silver-catalyzed reactions provide insight into its potential reactivity. Silver salts are known to act as soft and carbophilic Lewis acids, promoting reactions such as the A³-coupling (aldehyde-alkyne-amine). beilstein-journals.org

In a typical A³-coupling reaction, a silver acetylide is proposed to form in situ, which then reacts with an iminium ion generated from the condensation of an aldehyde and an amine to yield propargylamines. beilstein-journals.org Silver iodide (AgI) has been found to be an effective catalyst for this three-component coupling, particularly for reactions involving aliphatic aldehydes, affording high yields in aqueous media without the need for co-catalysts. organic-chemistry.org This methodology presents an environmentally friendly alternative to traditional methods. organic-chemistry.org The general mechanism for the silver(I)-catalyzed A³-coupling is depicted below.

Proposed Mechanism for Silver-Catalyzed A³-Coupling:

Formation of a silver acetylide intermediate. organic-chemistry.org

In situ generation of an iminium ion from an aldehyde and an amine. organic-chemistry.org

Reaction of the silver acetylide with the iminium ion to produce the corresponding propargylamine. beilstein-journals.orgorganic-chemistry.org

Additionally, silver catalysts, often in conjunction with other metals, can facilitate cycloaddition reactions. For instance, a silver triflate and copper bromide co-catalyzed [3+2]-cycloaddition of isoquinolinium-2-ylamides with in situ generated keteneimines has been reported. beilstein-journals.org

Scandium-, Ytterbium-, and Bismuth-Catalyzed Transformations

Lanthanide triflates, such as scandium(III) triflate (Sc(OTf)₃) and ytterbium(III) triflate (Yb(OTf)₃), are powerful Lewis acids that catalyze a variety of organic transformations.

Scandium(III)-catalyzed reactions often involve the activation of carbonyl compounds and imines. For instance, Sc(OTf)₃, in combination with chiral N,N'-dioxide ligands, has been successfully employed in the asymmetric 1,6-addition of 3-substituted oxindoles to dienyl ketones, yielding chiral oxindoles with quaternary stereocenters in excellent enantioselectivities. nih.gov Chiral scandium complexes have also been used in enantioselective [3+2] cycloadditions of α-substituted diazoesters with exocyclic enones and asymmetric α-propargylation of N-unprotected 3-substituted oxindoles. mdpi.com

Ytterbium(III)-catalyzed transformations have also been explored. Yb(OTf)₃ has been shown to catalyze formal [3+3] cycloadditions of 3-amino-1,5-dehydro-1H-pyrrol-2-ones with conjugated α-ketoesters, leading to the synthesis of bicyclic 1,4-dihydropyridines. ehu.esresearchgate.net Furthermore, ytterbium(II) complexes have been reported to catalyze the hydroarylation of olefins. nih.gov

Bismuth(III) salts are gaining attention as low-toxicity and cost-effective catalysts. nih.govdntb.gov.ua Bismuth(III) compounds can catalyze various reactions, including oxidations, deprotections, and carbon-carbon bond formations. mdpi.com For example, bismuth triflate has been used in the asymmetric allylation of aromatic aldehydes. semanticscholar.org Bismuth subnitrate has been identified as an effective heterogeneous catalyst for the Markovnikov-type hydration of alkynes to produce methyl ketones. mdpi.com

Table 1: Examples of Scandium-, Ytterbium-, and Bismuth-Catalyzed Transformations

| Catalyst System | Reaction Type | Substrates | Product | Key Features |

| Sc(OTf)₃ / Chiral N,N'-dioxide ligand | Asymmetric 1,6-addition | 3-substituted oxindoles, dienyl ketones | Chiral oxindoles with quaternary stereocenters | High enantioselectivity (up to >99% ee) nih.gov |

| Yb(OTf)₃ | [3+3] Cycloaddition | 3-amino-1,5-dehydro-1H-pyrrol-2-ones, α-ketoesters | Bicyclic 1,4-dihydropyridines | 'Head to tail' regioselectivity ehu.esresearchgate.net |

| Bismuth Subnitrate | Alkyne Hydration | Terminal alkynes | Methyl ketones | Heterogeneous, cost-effective, non-toxic mdpi.com |

Indium-Catalyzed Enantioselective Propargylation

Indium-catalyzed reactions, while not as extensively documented for this compound specifically, are relevant in the context of propargylic alcohol chemistry. Indium salts are known to act as Lewis acids, and their application in enantioselective propargylation reactions is an area of active research. These reactions typically involve the addition of a propargyl group to an electrophile, such as an aldehyde or ketone, to generate a chiral homopropargylic alcohol. The development of chiral indium catalysts is crucial for achieving high enantioselectivity in these transformations.

Lewis Acid Catalysis in Propargylic Substitutions and Cyclizations

Lewis acids play a pivotal role in the activation of propargylic alcohols, including this compound, towards nucleophilic substitution and cyclization reactions. The coordination of a Lewis acid to the hydroxyl group enhances its leaving group ability, facilitating the formation of a stabilized propargylic carbocation or an allenyl intermediate, which can then be intercepted by a nucleophile.

A variety of Lewis acids, including those based on gold, have been employed for these transformations. For instance, Au(III) or Au(I)/Lewis acid-catalyzed cascade reactions of propargyl alcohols with 3-amino-benzo[d]isoxazoles have been developed for the synthesis of pyrimidines. nih.gov In these reactions, the propargyl amine intermediate, generated in situ through oxophilic activation, undergoes cyclization and subsequent rearrangements. nih.gov

Furthermore, gold-catalyzed propargylic substitution of propargylic alcohols with 1,3-dicarbonyl compounds, followed by cycloisomerization, provides an efficient route to polysubstituted furans. mdpi.commdpi.com This reaction is believed to proceed through a propargylic substitution product intermediate. mdpi.com Lewis acid-catalyzed cascade reactions of 1,1,3-triarylprop-2-yn-1-ols with diarylvinylidenecyclopropanes can selectively produce cyclopenta[b]naphthalene or cyclopenta[a]indene (B11921763) derivatives, depending on the substituents. nih.gov

Table 2: Lewis Acid-Catalyzed Reactions of Propargylic Alcohols

| Catalyst System | Nucleophile/Reactant | Product | Reaction Type |

| Au(III) or Au(I)/Lewis Acid | 3-Amino-benzo[d]isoxazoles | Pyrimidines | Substitution/Cyclization/Migration Cascade nih.gov |

| AuBr₃/AgOTf | 1,3-Dicarbonyl compounds | Polysubstituted furans | Propargylic Substitution/Cycloisomerization mdpi.com |

| Lewis Acid | Diarylvinylidenecyclopropanes | Cyclopenta[b]naphthalenes or Cyclopenta[a]indenes | Cascade Meyer-Schuster rearrangement/Friedel-Crafts reaction nih.gov |

Brønsted Acid Catalysis in Heterocycle Synthesis

Brønsted acids are effective catalysts for various organic transformations, including those leading to the synthesis of heterocycles. rwth-aachen.deresearchgate.net In the context of this compound, Brønsted acid catalysis can facilitate reactions by protonating the hydroxyl group, turning it into a good leaving group (water), and thereby promoting nucleophilic attack or rearrangement.

While specific examples utilizing this compound are scarce, the general principles of Brønsted acid catalysis on propargylic alcohols are well-established. For instance, Brønsted acids can catalyze the propargylation of aldehydes, leading to homopropargylic alcohols. nih.gov Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been used for the enantioselective synthesis of 2,3-dihydroquinazolinones. researchgate.net Synergistic Brønsted/Lewis acid catalysis has also been shown to be effective in aromatic alkylation reactions. rsc.org

The synthesis of heterocycles often involves the formation of new carbon-heteroatom bonds. Brønsted acid catalysis can promote intramolecular cyclizations of functionalized propargylic alcohols or intermolecular reactions with suitable nucleophiles to construct heterocyclic rings.

Organocatalytic Approaches for Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional catalysis. nih.govnih.gov Chiral organocatalysts can activate substrates through various non-covalent interactions, such as hydrogen bonding, or through the formation of covalent intermediates like iminium ions or enamines. mdpi.com

For reactions involving derivatives of this compound, organocatalysis could be employed to achieve high levels of stereocontrol. For example, chiral Brønsted acids can be used in enantioselective propargylation reactions. nih.gov The development of organocatalytic methods for the synthesis of chiral propargylamines and other derivatives from propargylic alcohols is an active area of research. researchgate.net Bifunctional organocatalysts, such as those derived from quinine, have been used in domino reactions to construct complex spiro-heterocycles with high enantioselectivity. uva.es

The application of organocatalysis to the chemistry of this compound holds significant promise for the development of new, efficient, and stereoselective methods for the synthesis of valuable chiral building blocks.

Heterogeneous Catalysis and Catalyst Recycling

The principles of green chemistry encourage the use of heterogeneous catalysts due to their ease of separation from the reaction mixture and potential for recycling. researchgate.net This is particularly important for industrial applications where catalyst recovery and reuse can significantly reduce costs and environmental impact. nih.govchemrxiv.orgchemrxiv.org

Heterogeneous catalysts can be developed by immobilizing homogeneous catalysts onto solid supports, such as silica (B1680970), polymers, or metal-organic frameworks. dicp.ac.cn For reactions involving this compound, a heterogeneous catalyst could offer several advantages. For instance, a solid-supported acid or metal catalyst could be used in propargylic substitution or cyclization reactions and then easily recovered by filtration. researchgate.net

The recyclability of a catalyst is a key performance indicator. researchgate.net Studies have shown that some heterogeneous catalysts can be reused multiple times without a significant loss of activity or selectivity. researchgate.netmdpi.com For example, in some systems, catalysts have been successfully recycled for five or more consecutive runs. mdpi.comresearchgate.net The development of robust and recyclable heterogeneous catalysts for the transformations of this compound is a key goal for making these processes more sustainable.

Solvent Effects in Catalysis, including Ionic Liquids

The choice of solvent plays a pivotal role in the outcome of catalytic transformations involving this compound and its derivatives. The solvent can influence the solubility of reactants and catalysts, the stability of intermediates and transition states, and ultimately the reaction rate, yield, and selectivity. In recent years, ionic liquids have emerged as a promising class of "green" solvents that offer unique advantages in catalysis.

The Role of Conventional Solvents

In palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, the polarity of the solvent can significantly impact the reaction efficiency. For the Sonogashira coupling of aryl halides with terminal alkynes, a reaction highly relevant to the functionalization of this compound, various organic solvents have been investigated. Studies on similar systems have shown that polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can be highly effective. For instance, in the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes, DMF was found to provide higher yields compared to tetrahydrofuran (B95107) (THF). In other instances, amine bases such as triethylamine (B128534) (Et3N) can serve as both a base and a solvent, proving to be the optimal choice for certain substrate combinations. The selection of the most suitable conventional solvent is often a result of empirical optimization for each specific catalytic system.

For other catalytic transformations, such as the Heck reaction, solvents like dioxane have been found to be optimal under specific conditions. Similarly, in palladium-catalyzed cyclization reactions of propargylamines, toluene (B28343) has been identified as a superior solvent. This highlights the substrate and reaction-dependent nature of solvent selection in catalysis.

The Emergence of Ionic Liquids

Ionic liquids are salts with melting points below 100 °C, and they possess a unique set of properties that make them attractive media for catalytic reactions. These include negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic, inorganic, and organometallic compounds. A key feature of ionic liquids is their tunability; by modifying the cation and anion, their physicochemical properties, such as polarity, viscosity, and coordinating ability, can be tailored to suit a specific reaction.

In the context of catalytic transformations of propargyl alcohols, ionic liquids have been shown to offer several advantages. They can act as catalyst stabilizers, preventing the aggregation of metal nanoparticles and enhancing catalyst longevity and recyclability. Furthermore, the ionic nature of these solvents can stabilize charged intermediates and transition states, potentially leading to enhanced reaction rates and selectivities.

A notable example is the gold-catalyzed synthesis of polysubstituted furans from propargylic alcohols and 1,3-dicarbonyl compounds. Research has demonstrated that conducting this reaction in the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide ([EMIM][NTf2]) leads to high yields of the desired products. mdpi.comnih.govbohrium.comresearchgate.net The use of the ionic liquid in this case not only provides an environmentally benign reaction medium but also facilitates the recycling of the gold catalyst. mdpi.com

Comparative Solvent Effects: A Data-Driven Perspective

To illustrate the impact of different solvents on catalytic reactions relevant to this compound, the following table summarizes findings from studies on analogous systems. It is important to note that direct comparative data for this compound across a wide range of solvents and ionic liquids is limited in the available literature. The data presented here is compiled from reactions of structurally related compounds to provide a qualitative and quantitative understanding of solvent effects.

| Catalytic Transformation | Substrate(s) | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sonogashira Coupling | Iodobenzene and Phenylacetylene | Nanosized MCM-41 Anchored Palladium Bipyridyl Complex | Et3N | 98 | nih.gov |

| Sonogashira Coupling | Iodobenzene and Phenylacetylene | Nanosized MCM-41 Anchored Palladium Bipyridyl Complex | Toluene | 56 | nih.gov |

| Sonogashira Coupling | Iodobenzene and Phenylacetylene | Nanosized MCM-41 Anchored Palladium Bipyridyl Complex | DMF | 45 | nih.gov |

| Sonogashira Coupling | Iodobenzene and Phenylacetylene | Nanosized MCM-41 Anchored Palladium Bipyridyl Complex | DMSO | 38 | nih.gov |

| Sonogashira Coupling | Iodobenzene and Phenylacetylene | Nanosized MCM-41 Anchored Palladium Bipyridyl Complex | NMP | 30 | nih.gov |

| Gold-Catalyzed Furan Synthesis | Propargylic alcohol and 1,3-dicarbonyl compound | AuBr3/AgOTf | [EMIM][NTf2] | High | mdpi.comnih.gov |

| Heck Coupling | Aryl bromides and Styrene | Pd(OAc)2 / Ligand | Dioxane | Moderate | researchgate.net |

| Palladium-Catalyzed Cyclization | Propargylamines | Pd(OAc)2 | Toluene | up to 93 | nih.gov |

The data clearly indicates that the choice of solvent has a profound effect on the yield of the reaction. For the Sonogashira coupling, the basic solvent Et3N provided a significantly higher yield compared to other polar aprotic and nonpolar solvents. In the case of the furan synthesis, the use of an ionic liquid proved to be a highly effective medium. These findings underscore the importance of solvent screening as a critical step in optimizing catalytic transformations involving this compound and its derivatives. The unique properties of ionic liquids position them as highly promising candidates for developing more efficient and sustainable catalytic processes.

Applications in Advanced Organic Synthesis and Materials Chemistry

Building Blocks for Complex Organic Molecules and Natural Product Analogues

3-(3-Pyridyl)-2-propyn-1-ol serves as a key precursor for the synthesis of a wide range of complex organic molecules and analogues of natural products. Its utility stems from the ability of the propargyl alcohol group to undergo various cyclization, coupling, and rearrangement reactions, while the pyridine (B92270) ring can act as a directing group, a nucleophile, or a scaffold for further functionalization.

The construction of nitrogen-containing heterocyclic systems is a cornerstone of modern synthetic chemistry, driven by the prevalence of these motifs in pharmaceuticals, agrochemicals, and functional materials. This compound is a particularly attractive starting material for the synthesis of such systems due to the embedded pyridine nucleus and the reactive propargyl alcohol functionality.

Indolizine (B1195054), a fused bicyclic aromatic compound, is a structural isomer of indole (B1671886) and constitutes the core of numerous alkaloids with significant biological activities. The synthesis of indolizine derivatives can be achieved through various strategies involving the cyclization of pyridine-containing precursors. Propargylic alcohols attached to a pyridine ring are valuable substrates for such transformations. researchgate.netorganic-chemistry.org

One common approach involves the transition metal-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic alcohols or their derivatives. researchgate.netorganic-chemistry.orgorganic-chemistry.org While direct experimental data for the use of this compound in this specific reaction is not extensively documented, the general mechanism provides a plausible pathway for its application. The reaction typically proceeds through the activation of the alkyne by a metal catalyst, followed by an intramolecular attack of the pyridine nitrogen onto the activated triple bond, leading to the formation of the indolizine core.

| Catalyst | Reaction Conditions | Product Type | Reference |

| Samarium-based catalysts | Mild, solvent-free conditions | Broad range of indolizines | organic-chemistry.org |

| Copper-based catalysts | Mild reaction conditions | C-1 oxygenated indolizines | organic-chemistry.orgorganic-chemistry.org |

| Palladium-based catalysts | Reaction with aroyl chlorides | Indolizine derivatives via 5-endo-dig cyclization | organic-chemistry.org |

This table presents representative examples of catalysts and conditions for the synthesis of indolizines from pyridine-substituted propargylic alcohols in general.

Isoquinolines and quinolines are fundamental heterocyclic scaffolds found in a vast array of natural products and synthetic compounds with diverse pharmacological properties. Propargylic alcohols have been recognized as versatile building blocks for the synthesis of these important heterocycles. rsc.org The synthesis of quinolines, for instance, can be achieved through the reductive cyclization of o-nitrophenyl propargyl alcohols. organic-chemistry.orgnih.gov Although this method is not directly applicable to this compound, it highlights the potential of propargyl alcohols in forming quinoline (B57606) rings.

A study on the reductive cyclization of pyridyl-substituted alcohols indicated the formation of quinolones instead of quinolines, suggesting a different cyclization pathway may be favored. organic-chemistry.orgminsky.ai The synthesis of isoquinolines often involves transition-metal-catalyzed reactions. bohrium.comscnu.edu.cnresearchgate.net The general strategies for synthesizing isoquinolines and quinolines from propargylic alcohols offer a framework for the potential application of this compound in this area, though specific experimental validation is required.

| Synthetic Method | Key Intermediates | Product Type | Reference |

| Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols | o-Aminoenones | Substituted Quinolines | organic-chemistry.orgnih.gov |

| Transition-Metal-Catalyzed Annulation | Various metallacycles | Substituted Isoquinolines | bohrium.comresearchgate.net |

This table illustrates general synthetic approaches towards quinolines and isoquinolines using propargylic alcohols as precursors.

Thiazole (B1198619) and pyrazole (B372694) rings are important five-membered heterocyclic motifs present in many biologically active compounds. While direct reports on the synthesis of thiazoles and pyrazoles from this compound are scarce, the reactivity of the propargyl alcohol moiety suggests potential synthetic routes.

For the synthesis of thiazoles, a plausible approach could involve the reaction of this compound with a sulfur-containing nucleophile, such as thiourea (B124793) or a thioamide, under appropriate conditions to facilitate a Hantzsch-type thiazole synthesis. mdpi.comnih.gov